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Compound of Interest

Compound Name: GDC-0834 (S-enantiomer)

Cat. No.: B1663581 Get Quote

Topic: Discontinuation of GDC-0834 Development for Rheumatoid Arthritis

This technical support center provides researchers, scientists, and drug development

professionals with detailed information regarding the discontinuation of the clinical development

of GDC-0834 for rheumatoid arthritis (RA). The content is presented in a question-and-answer

format to directly address specific issues that may be encountered during research and

experimentation involving this compound.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of GDC-0834 development for

rheumatoid arthritis?

The development of GDC-0834 for rheumatoid arthritis was discontinued primarily due to a

significant species difference in its metabolism, leading to a lack of drug exposure in humans.

[1][2] Specifically, GDC-0834 undergoes rapid and extensive amide hydrolysis in humans, a

metabolic pathway that was not observed to the same extent in preclinical animal models.[1][2]

This led to plasma concentrations of the parent drug being below the limit of quantitation (<1

ng/mL) in a single-dose human clinical trial.[3][4] The extensive metabolism was found to be

mediated by aldehyde oxidase (AO).[5]
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Q2: We are using GDC-0834 in our preclinical animal models and see good efficacy. Why were

these results not translatable to humans?

The discrepancy between preclinical efficacy and the lack of human clinical potential stems

from the unforeseen species-specific metabolism. In preclinical species such as mice, rats, and

dogs, GDC-0834 demonstrated favorable pharmacokinetic properties and efficacy in models of

arthritis.[6] However, the primary route of metabolism in humans, amide hydrolysis by aldehyde

oxidase, is not as prevalent in these preclinical models.[3] This highlights a critical challenge in

drug development where metabolic pathways can differ significantly between species, leading

to a failure in predicting human pharmacokinetics from animal data.

Q3: Our in vitro experiments with human liver microsomes did not predict the rapid metabolism

of GDC-0834. What went wrong?

While in vitro metabolic stability assays using human liver microsomes are a standard part of

preclinical drug development, they may not always predict the full metabolic profile of a

compound. In the case of GDC-0834, the rapid amide hydrolysis is primarily mediated by

aldehyde oxidase (AO), a cytosolic enzyme.[5] Standard microsomal stability assays are often

designed to assess cytochrome P450 (CYP) enzyme activity, which is membrane-bound, and

may not fully capture the metabolic capacity of cytosolic enzymes like AO.[7] For a more

accurate prediction of metabolism by AO, it is recommended to use human liver cytosol or S9

fractions in the presence of specific AO cofactors and inhibitors.

Quantitative Data Summary
The following tables summarize the key quantitative data related to the preclinical and clinical

evaluation of GDC-0834.

Table 1: GDC-0834 In Vitro and In Vivo Potency
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Assay Type
Species/Syste
m

Parameter Value Reference(s)

Biochemical

Assay
- BTK IC50 5.9 nM [8]

Cellular Assay - BTK IC50 6.4 nM [8]

In Vivo BTK

Inhibition
Mouse IC50 1.1 µM [8]

In Vivo BTK

Inhibition
Rat IC50 5.6 µM [8]

Table 2: Comparative Pharmacokinetics of GDC-0834 in Preclinical Species and Humans

Species Dose
Cmax
(ng/mL)

AUC
(ng·h/mL)

M1
Metabolite
Exposure
(% of
Parent)

Reference(s
)

Mouse

(SCID)
- - - 9.3% [5]

Rat - - - 1.5% [5]

Dog - - - 26% [5]

Monkey - - - Negligible [5]

Human 35 mg (oral) < 1 -
M1 Cmax:

142 ng/mL
[3][5]

Human 105 mg (oral) < 1 -
M1 Cmax:

390 ng/mL
[3][5]

Table 3: Comparative In Vitro Metabolism of GDC-0834
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Species
In Vitro
System

Intrinsic
Clearance
(CLint,
Vmax/Km)

Fold
Difference vs.
Human

Reference(s)

Human
Liver

Microsomes
High - [3]

Rat
Liver

Microsomes
Low 23-fold lower [3]

Dog
Liver

Microsomes
Low 169-fold lower [3]

Monkey
Liver

Microsomes
Low - [3]

Experimental Protocols & Methodologies
In Vitro Metabolic Stability Assay (Aldehyde Oxidase)

To assess the metabolic stability of a compound towards aldehyde oxidase, the following

general protocol can be used:

Test System: Human liver cytosol or S9 fraction.

Compound Concentration: Typically 1 µM.

Protein Concentration: 0.5 to 1 mg/mL.

Incubation: The test compound is incubated with the liver cytosol/S9 fraction at 37°C.

Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as

acetonitrile, to precipitate the proteins.

Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
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Data Analysis: The rate of disappearance of the parent compound is used to calculate the

intrinsic clearance.

Sample Preparation

Incubation Reaction Termination Analysis

Test Compound

Incubate at 37°CLiver Cytosol

Incubation Buffer

Time Points (0, 5, 15, 30, 60 min) Add Cold Acetonitrile Centrifuge LC-MS/MS Analysis Calculate CLint

Click to download full resolution via product page

In Vitro Metabolic Stability Assay Workflow

Single-Dose Phase I Clinical Trial in Healthy Volunteers

The clinical trial to assess the human pharmacokinetics of GDC-0834 was a single-dose,

ascending-dose study in healthy volunteers.

Participants: Healthy adult volunteers.

Design: Single ascending dose design.

Dosing: Oral administration of GDC-0834 at doses of 35 mg and 105 mg.[5]

Sampling: Blood samples were collected at various time points post-dose to determine the

plasma concentrations of GDC-0834 and its metabolites.

Analytical Method: Plasma concentrations of GDC-0834 and its primary metabolite, M1,

were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method.[8]
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Healthy Volunteers
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Single-Dose Phase I Clinical Trial Workflow

BTK Signaling Pathway in Rheumatoid Arthritis
Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the signaling pathways of B cells and

myeloid cells, both of which play a significant role in the pathogenesis of rheumatoid arthritis. In

B cells, BTK is activated downstream of the B-cell receptor (BCR) and is essential for B-cell

proliferation, differentiation, and autoantibody production. In myeloid cells, such as

macrophages, BTK is involved in Fc receptor (FcR) signaling, which leads to the production of

pro-inflammatory cytokines.
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BTK Signaling Pathway in RA and the Target of GDC-0834

Advanced Troubleshooting & Future Directions
Q4: How can we predict and mitigate the risk of rapid metabolism by aldehyde oxidase in future

drug discovery projects?

Predicting and mitigating AO-mediated metabolism is a significant challenge. Here are some

strategies:

Early In Vitro Screening: Incorporate assays with human liver cytosol or S9 fractions early in

the drug discovery process to identify potential AO substrates.

In Silico Modeling: Computational models can help predict the likelihood of a compound

being an AO substrate based on its chemical structure.[9]

Medicinal Chemistry Strategies:

Structural Modifications: Modify the chemical scaffold to block or reduce the susceptibility

to AO-mediated hydrolysis. This can include introducing steric hindrance near the
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cleavage site or altering the electronic properties of the molecule.[10]

Prodrug Approach: Design a prodrug that is converted to the active compound in vivo,

potentially bypassing the initial rapid metabolism.[10]

Q5: Are there alternative Bruton's Tyrosine Kinase (BTK) inhibitors being investigated for

rheumatoid arthritis?

Yes, several other BTK inhibitors have been or are currently in clinical development for

rheumatoid arthritis. These include:

Fenebrutinib (GDC-0853): A non-covalent, reversible BTK inhibitor that has shown promising

results in Phase II clinical trials for RA.[11][12][13]

Evobrutinib: A covalent BTK inhibitor that has been evaluated in Phase II trials for RA.

Tolebrutinib: Another BTK inhibitor that has been investigated for autoimmune diseases,

including RA.

Researchers interested in targeting BTK in rheumatoid arthritis should consider these

alternative compounds, keeping in mind their different mechanisms of inhibition (covalent vs.

non-covalent) and their respective stages of clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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